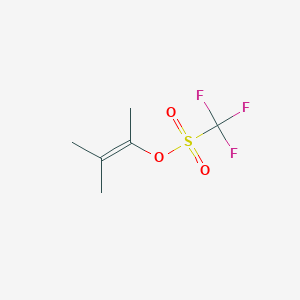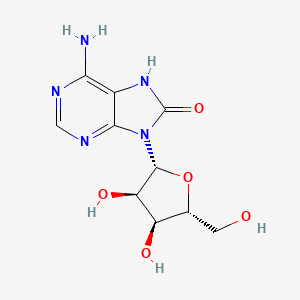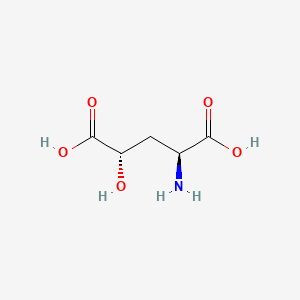
indocyanine green
概要
説明
インドシアニングリーンは、医療診断において広く使用されているシアニン系色素です。 1950年代にコダック社で開発され、1959年に米国食品医薬品局(FDA)に承認されました 。 この化合物は、心臓出力の測定、肝機能評価、眼科血管造影など、さまざまな画像技術において有用な近赤外蛍光特性で知られています .
2. 製法
合成経路と反応条件: インドシアニングリーンは、1,1,2-トリメチル-1H-ベンゾ[e]インドールと1,4-ブタンスルトンを溶媒なしで反応させて、4-(1,1,2-トリメチル-1H-ベンゾ[e]インドリウム-3-イル)ブタン-1-スルホネートを生成することにより合成されます。 この中間体を、エタノール中でN-フェニル-N-((1E,3E,5E)-5-(フェニルイミノ)ペンタ-1,3-ジエニル)アセトアミドとトリエチルアミンで処理し、続いてエーテルで抽出し、アルコール性溶媒中でヨウ化ナトリウム塩に変換します .
工業的製造方法: 工業的には、インドシアニングリーンは通常、無菌凍結乾燥粉末として製造されます。 この化合物はさまざまな溶媒に溶解され、ヨウ化ナトリウムが添加されることが多く、溶解性を高めます .
3. 化学反応の分析
反応の種類: インドシアニングリーンは、その蛍光特性により、主に光化学反応を起こします。 近赤外光にさらされると、活性酸素種を生成することができ、光線力学療法に役立ちます .
一般的な試薬と条件: この化合物は血漿および全血中で安定しており、さまざまな診断用途に適しています。 蛍光特性を活性化するため、しばしば近赤外光源と組み合わせて使用されます .
生成される主な生成物: インドシアニングリーンの光化学反応から生成される主な生成物は活性酸素種であり、これはがん細胞や病原細菌を殺すことができます .
4. 科学研究における用途
インドシアニングリーンは、科学研究において幅広い用途があります。
化学: さまざまな分析技術における蛍光色素として使用されます。
生物学: 近赤外蛍光により、バイオイメージングと疾患診断に用いられます.
作用機序
インドシアニングリーンは血漿タンパク質に強く結合し、血管系に限定されます。 血漿から肝実質細胞にほぼ排他的に摂取され、胆汁に完全に分泌されます 。 近赤外光にさらされると、活性酸素種を生成し、これはがん細胞や病原細菌を殺すことができます 。これは、光線力学療法およびその他の医療用途において貴重なツールとなっています。
類似の化合物:
フルオレセイン: 眼科血管造影で特に使用される、医療診断で使用される別の蛍光色素です。
メチレンブルー: 手術中の色素としての用途など、さまざまな診断および治療用途に使用されます。
インドシアニングリーンの独自性: インドシアニングリーンは、近赤外蛍光特性により、フルオレセインなどの他の色素と比較して、より深い組織への浸透とより優れた画像化能力が可能であるため、ユニークです 。 近赤外光の下で活性酸素種を生成する能力も、光線力学療法において特に役立ちます .
生化学分析
Biochemical Properties
Indocyanine Green has unique biochemical properties that allow it to interact with various biomolecules. It has been found to interact with proteins and enzymes in the body, affecting their function and activity . The nature of these interactions is complex and depends on factors such as the concentration of this compound and the specific biomolecules involved .
Cellular Effects
This compound can have various effects on cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound can vary depending on the type of cell and the concentration of the compound .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, influencing the function and activity of various biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: Indocyanine Green is synthesized by reacting 1,1,2-trimethyl-1H-benzo[e]indole with 1,4-butane sultone without a solvent to produce 4-(1,1,2-trimethyl-1H-benzo[e]indolium-3-yl)butane-1-sulfonate. This intermediate is then treated with N-phenyl-N-((1E,3E,5E)-5-(phenylimino)penta-1,3-dienyl)acetamide and triethylamine in ethanol, followed by extraction in ether and conversion to the sodium iodide salt in an alcoholic solvent .
Industrial Production Methods: In industrial settings, this compound is typically produced as a sterile lyophilized powder. The compound is dissolved in various solvents, with sodium iodide often added to ensure better solubility .
化学反応の分析
Types of Reactions: Indocyanine Green primarily undergoes photochemical reactions due to its fluorescent properties. It can produce reactive oxygen species when exposed to near-infrared light, which is useful in photodynamic therapy .
Common Reagents and Conditions: The compound is stable in plasma and whole blood, making it suitable for various diagnostic applications. It is often used in conjunction with near-infrared light sources to activate its fluorescent properties .
Major Products Formed: The primary products formed from the photochemical reactions of this compound are reactive oxygen species, which can kill cancer cells and pathogenic bacteria .
科学的研究の応用
Indocyanine Green has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in bioimaging and disease diagnosis due to its near-infrared fluorescence.
Medicine: Utilized in cardiac output determination, hepatic function evaluation, and ophthalmic angiography.
類似化合物との比較
Fluorescein: Another fluorescent dye used in medical diagnostics, particularly in ophthalmic angiography.
Methylene Blue: Used in various diagnostic and therapeutic applications, including as a dye in surgical procedures.
Uniqueness of Indocyanine Green: this compound is unique due to its near-infrared fluorescence properties, which allow for deeper tissue penetration and better imaging capabilities compared to other dyes like fluorescein . Its ability to produce reactive oxygen species under near-infrared light also makes it particularly useful in photodynamic therapy .
特性
IUPAC Name |
sodium;4-[2-[7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H48N2O6S2.Na/c1-42(2)38(44(28-14-16-30-52(46,47)48)36-26-24-32-18-10-12-20-34(32)40(36)42)22-8-6-5-7-9-23-39-43(3,4)41-35-21-13-11-19-33(35)25-27-37(41)45(39)29-15-17-31-53(49,50)51;/h5-13,18-27H,14-17,28-31H2,1-4H3,(H-,46,47,48,49,50,51);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFVSTNWEDAEEK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H47N2NaO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-chloro-N-(1-methylcyclopropyl)-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazin-3-amine](/img/structure/B7888886.png)
![5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B7888893.png)
![4-[(2-methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B7888906.png)




